molecular formula C28H32N6O2 B12790434 N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide CAS No. 6399-55-9

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide

Cat. No.: B12790434
CAS No.: 6399-55-9
M. Wt: 484.6 g/mol
InChI Key: GKFDFADCUKURFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methylamino and methylimino groups attached to a terephthalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide typically involves multi-step organic reactions. One common approach is to start with terephthalic acid, which undergoes a series of reactions including nitration, reduction, and amination to introduce the desired functional groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4,4′-azodianiline: Similar in structure but lacks the terephthalamide core.

    3-Methyl-4′-(methylamino)azobenzene: Shares the methylamino groups but differs in overall structure.

Uniqueness

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide is unique due to its combination of functional groups and the terephthalamide core, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6399-55-9

Molecular Formula

C28H32N6O2

Molecular Weight

484.6 g/mol

IUPAC Name

1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)-3-methylphenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C28H32N6O2/c1-17-15-21(11-13-23(17)25(29-3)30-4)33-27(35)19-7-9-20(10-8-19)28(36)34-22-12-14-24(18(2)16-22)26(31-5)32-6/h7-16H,1-6H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36)

InChI Key

GKFDFADCUKURFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=NC)NC)C)C(=NC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.